2-Nitro-6-benzyloxy phenol
Overview
Description
2-Nitro-6-benzyloxy phenol is an organic compound that belongs to the class of nitrophenols It is characterized by the presence of a nitro group (-NO2) and a benzyloxy group (-OCH2C6H5) attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-6-benzyloxy phenol typically involves the nitration of 6-benzyloxy phenol. The process can be summarized as follows:
Nitration Reaction: 6-Benzyloxy phenol is treated with a nitrating agent, such as a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3), under controlled temperature conditions. The reaction introduces a nitro group at the ortho position relative to the hydroxyl group on the phenol ring.
Reaction Conditions: The nitration reaction is usually carried out at low temperatures (0-5°C) to minimize the formation of by-products and to control the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, concentration, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-6-benzyloxy phenol can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Substitution: The hydroxyl group on the phenol ring can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate (KMnO4) or Fremy’s salt (potassium nitrosodisulfonate).
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Strong nucleophiles such as alkoxides or amines.
Oxidation: Potassium permanganate or Fremy’s salt.
Major Products Formed
Reduction: 2-Amino-6-benzyloxy phenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Oxidation: Quinones.
Scientific Research Applications
2-Nitro-6-benzyloxy phenol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound’s derivatives may exhibit biological activities, making it a potential candidate for drug development.
Materials Science: It can be used in the development of novel materials with specific properties, such as polymers and resins.
Biological Studies: The compound can be used as a probe to study enzyme activities and biochemical pathways involving nitro and phenol groups.
Mechanism of Action
The mechanism of action of 2-Nitro-6-benzyloxy phenol depends on its chemical structure and the specific reactions it undergoes:
Reduction: The nitro group is reduced to an amino group, which can participate in further chemical reactions or interact with biological targets.
Substitution: The hydroxyl group can be replaced by other functional groups, altering the compound’s reactivity and interactions.
Oxidation: The formation of quinones can lead to redox cycling, which is important in biological systems for electron transfer processes.
Comparison with Similar Compounds
2-Nitro-6-benzyloxy phenol can be compared with other nitrophenols and benzyloxy phenols:
2-Nitrophenol: Lacks the benzyloxy group, making it less hydrophobic and potentially less reactive in certain substitution reactions.
6-Benzyloxy phenol: Lacks the nitro group, making it less reactive in reduction reactions.
4-Nitro-2-benzyloxy phenol: Similar structure but with different substitution pattern, which can affect its reactivity and applications.
The uniqueness of this compound lies in the combination of the nitro and benzyloxy groups, which impart specific chemical properties and reactivity patterns that can be exploited in various applications.
Properties
IUPAC Name |
2-nitro-6-phenylmethoxyphenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c15-13-11(14(16)17)7-4-8-12(13)18-9-10-5-2-1-3-6-10/h1-8,15H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIJREAKAWRMJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.